molecular formula C24H17ClN2O2S B7738664 (2E)-2-(1,3-BENZOTHIAZOL-2-YL)-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE

(2E)-2-(1,3-BENZOTHIAZOL-2-YL)-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE

Cat. No.: B7738664
M. Wt: 432.9 g/mol
InChI Key: XHKAVUDSPSZZIE-LDADJPATSA-N
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Description

(2E)-2-(1,3-Benzothiazol-2-yl)-3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-Benzothiazol-2-yl)-3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enenitrile typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a suitable nucleophile.

    Formation of the Methoxyphenyl Group: The methoxyphenyl group can be synthesized through the methylation of a phenol derivative using a methylating agent such as dimethyl sulfate or methyl iodide.

    Coupling Reactions: The final step involves coupling the benzothiazole, chlorophenyl, and methoxyphenyl intermediates through a series of condensation and cyclization reactions, often under basic or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or aldehyde.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole and chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, and catalytic environments.

Major Products

    Oxidation: Quinone derivatives and other oxidized products.

    Reduction: Amines, aldehydes, and alcohols.

    Substitution: Various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity, fluorescence, or stability.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes and molecular interactions.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Sensors: It can be incorporated into sensor devices for detecting specific analytes or environmental conditions.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-Benzothiazol-2-yl)-3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-Benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the chlorophenyl and methoxyphenyl groups, resulting in different chemical and biological properties.

    (2E)-2-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxyphenyl group but lacks the chlorophenyl group, affecting its reactivity and applications.

Uniqueness

The presence of both the chlorophenyl and methoxyphenyl groups in (2E)-2-(1,3-Benzothiazol-2-yl)-3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enenitrile imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O2S/c1-28-22-13-17(8-11-21(22)29-15-16-6-9-19(25)10-7-16)12-18(14-26)24-27-20-4-2-3-5-23(20)30-24/h2-13H,15H2,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKAVUDSPSZZIE-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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